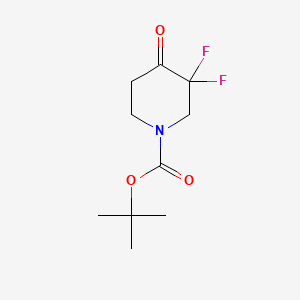

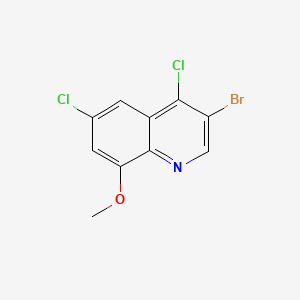

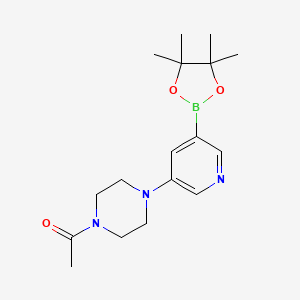

![molecular formula C8H5BrN2O2 B599209 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1222175-20-3](/img/structure/B599209.png)

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Vue d'ensemble

Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It is used as a CRHR2 antagonist to treat or prevent disorders in which CRHR1 and/or CRHR2 are involved .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid consists of a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3, a boiling point of 311.3±22.0 °C at 760 mmHg, and a flash point of 142.1±22.3 °C . It has a molar refractivity of 44.3±0.3 cm3 and a molar volume of 111.3±3.0 cm3 .Applications De Recherche Scientifique

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceuticals. Its bromine atom can be substituted through palladium-catalyzed coupling reactions, making it a versatile intermediate for constructing complex molecules. For instance, it can be used to develop kinase inhibitors, which are crucial in cancer treatment as they can inhibit the growth of cancer cells by blocking certain enzymes .

Material Science

In material science, this compound’s derivatives can be used to create organic semiconductors. These semiconductors are essential for developing organic light-emitting diodes (OLEDs), which are used in display and lighting technologies due to their efficient light emission .

Agricultural Chemistry

The compound’s derivatives can act as intermediates in creating agrochemicals. For example, they can be used to synthesize herbicides and pesticides that target specific enzymes in pests, thus protecting crops without harming beneficial insects or the environment .

Biochemistry Research

In biochemistry, this compound can be used to study enzyme-substrate interactions. By attaching different functional groups, researchers can observe how the compound interacts with various enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Neuroscience

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be modified to study neurotransmitter receptors in the brain. This research can lead to the development of new treatments for neurological disorders such as Alzheimer’s disease and Parkinson’s disease .

Chemical Synthesis

This compound is a key starting material in the synthesis of heterocyclic compounds. Heterocycles are found in many drugs and are essential for creating molecules with specific biological activities .

Environmental Science

Derivatives of this compound can be used as fluorescent probes for detecting environmental pollutants. Their ability to bind selectively to certain chemicals makes them useful in monitoring water and soil quality .

Analytical Chemistry

In analytical chemistry, this compound can be used to develop new chromatographic methods. It can serve as a standard for calibrating instruments or as a reagent to detect specific substances in complex mixtures .

Mécanisme D'action

Target of Action

A structurally similar compound, methyl 5-bromo-7-azaindole-2-carboxylate, has been reported to act as an antagonist for crhr1 and/or crhr2 . These receptors play a crucial role in stress response, and their antagonism can be beneficial in treating disorders where these receptors are involved .

Mode of Action

If it shares a similar mechanism with its structural analog, it might bind to CRHR1 and/or CRHR2 receptors, inhibiting their activity .

Biochemical Pathways

If it acts similarly to its analog, it could influence the pathways involving CRHR1 and/or CRHR2, potentially affecting the body’s stress response .

Result of Action

If it acts similarly to its analog, it could potentially reduce the activity of CRHR1 and/or CRHR2, thereby modulating the body’s stress response .

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRNTDOWZRUIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=NC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679155 | |

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

CAS RN |

1222175-20-3 | |

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)

![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)